



Application Notes and Protocols for MOG (35-55)/CFA Emulsion Induced EAE

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Compound of Interest		
Compound Name:	MOG (35-55), human	
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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in susceptible rodent strains, such as the C57BL/6 mouse, using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and Complete Freund's Adjuvant (CFA), provides a robust and reproducible model to study the autoimmune pathogenesis of MS, including neuroinflammation, demyelination, and axonal damage. This model is invaluable for elucidating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

The MOG (35-55) peptide corresponds to an immunodominant epitope of the MOG protein, a component of the myelin sheath in the central nervous system (CNS). When emulsified with CFA, which contains heat-killed Mycobacterium tuberculosis, it elicits a potent cell-mediated immune response. The co-administration of pertussis toxin (PTX) further enhances the disease by increasing the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.[1][2][3] The resulting pathology is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which orchestrate an inflammatory cascade leading to the clinical signs of EAE.[1][4][5]

These application notes provide a detailed protocol for the induction of EAE using MOG (35-55)/CFA emulsion in C57BL/6 mice, along with expected outcomes and a summary of the key



immunological pathways involved.

Materials and Reagents

Reagent	Supplier (Example)	Catalog Number (Example)	Storage
MOG (35-55) Peptide (MEVGWYRSPFSRV VHLYRNGK)	Hooke Laboratories	EK-2110 (as part of a kit)	-20°C
Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra)	Sigma-Aldrich	F5881	4°C
Pertussis Toxin (PTX)	List Biological Laboratories	180	4°C
Sterile Phosphate- Buffered Saline (PBS), pH 7.4	Gibco	10010023	Room Temperature
Sterile 1 mL and 2 mL Luer-Lok Syringes	BD	Various	Room Temperature
19G and 27G Needles	BD	Various	Room Temperature
Emulsifying Needle or Three-way Stopcock	Harvard Apparatus	Various	Room Temperature
Isoflurane (for anesthesia)	Piramal Critical Care	Various	Room Temperature

Experimental Protocol Preparation of MOG (35-55)/CFA Emulsion

Critical Step: The stability and effectiveness of the emulsion are paramount for successful EAE induction.



- MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.
- CFA Preparation: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or inverting the vial multiple times. The recommended concentration of M. tuberculosis in CFA is typically 1 to 5 mg/mL.

Emulsification:

- Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 2 mL Luer-Lok syringe.
- Draw 1 mL of the well-suspended CFA into a separate 2 mL Luer-Lok syringe.
- Connect the two syringes using an emulsifying needle or a three-way stopcock.
- Force the contents of the syringes back and forth for at least 10-20 minutes until a thick,
 white, stable emulsion is formed.
- Quality Control: To test the stability of the emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet and will not disperse.

Animal Immunization

Animal Model: Female C57BL/6 mice, 8-12 weeks of age, are commonly used.

- Anesthesia (Optional but Recommended): Anesthetize the mice using isoflurane to minimize stress and ensure accurate administration of the emulsion.
- Immunization:
 - Draw the MOG (35-55)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.
 - Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.
 - The injection is typically split between two sites on the upper back/flank region (0.1 mL per site).



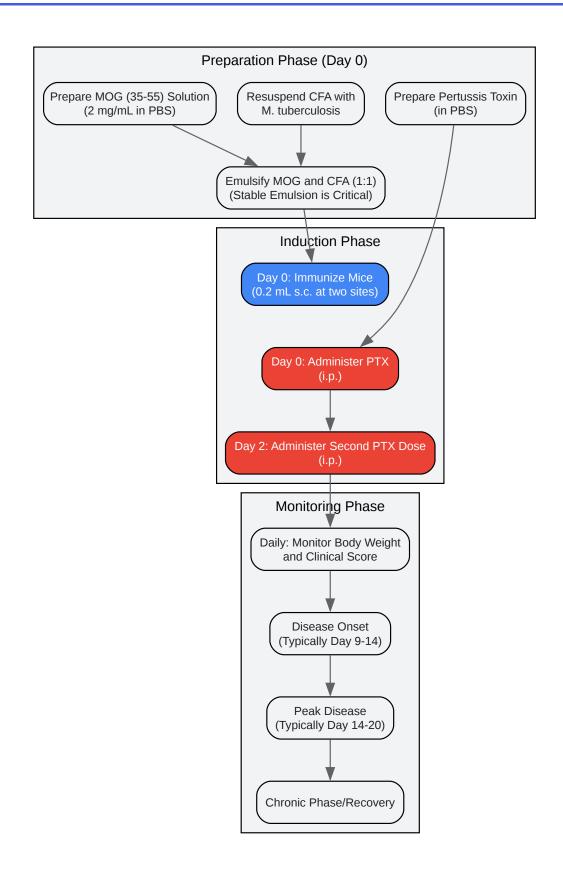
Pertussis Toxin Administration

Caution: Pertussis toxin is a potent biological toxin and should be handled with appropriate safety precautions.

- Preparation: Dilute the pertussis toxin stock solution in sterile PBS to the desired final concentration. A typical dose is 200-500 ng per mouse in a volume of 0.1-0.2 mL.
- Administration:
 - On the day of immunization (Day 0), administer the prepared PTX solution intraperitoneally (i.p.).
 - o A second dose of PTX is typically administered 48 hours later (Day 2).

Experimental Workflow Diagram





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Caption: Experimental workflow for the induction of EAE using MOG (35-55)/CFA.





Data Presentation

Table 1: Reagent Dosages for EAE Induction in C57BL/6

Mice

Component	Concentration	Volume per Mouse	Dose per Mouse	Route of Administration
MOG (35-55) Peptide	1 mg/mL (in emulsion)	0.2 mL	200 μg	Subcutaneous (s.c.)
M. tuberculosis (in CFA)	1-5 mg/mL (in emulsion)	0.2 mL	200-1000 μg	Subcutaneous (s.c.)
Pertussis Toxin (PTX)	1-2.5 μg/mL	0.1 - 0.2 mL	200-500 ng	Intraperitoneal (i.p.)

Table 2: Typical EAE Disease Course and Clinical Scoring

The clinical progression of EAE is monitored daily using a standardized scoring system.

Clinical Score	Description of Symptoms
0	No clinical signs of disease
1	Limp tail
2	Hind limb weakness (wobbly gait)
3	Complete hind limb paralysis
4	Hind limb paralysis and forelimb weakness
5	Moribund or dead

Half points (e.g., 2.5) can be used for intermediate symptoms.

Table 3: Expected Quantitative Outcomes in MOG (35-55) Induced EAE

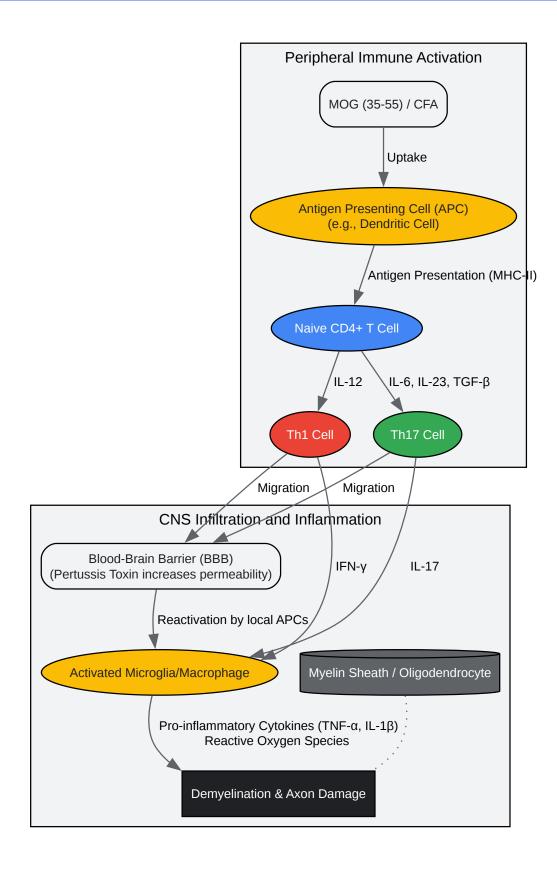


Parameter	Typical Range
Disease Incidence	80-100%
Day of Onset	9 - 14 days post-immunization
Day of Peak Disease	14 - 20 days post-immunization
Mean Peak Score	2.5 - 3.5
Disease Course	Monophasic, chronic

Immunological Signaling Pathway

The induction of EAE by MOG (35-55) initiates a complex immunological cascade, primarily driven by the activation and differentiation of autoreactive CD4+ T cells. The diagram below illustrates the key signaling events.





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Caption: Signaling pathway of MOG (35-55) induced EAE.



Troubleshooting

Problem	Possible Cause	Solution
Low Disease Incidence or Severity	- Unstable MOG/CFA emulsion- Incorrect dosage of MOG, CFA, or PTX- Suboptimal mouse strain, age, or sex- Stressful animal housing conditions	- Re-prepare the emulsion, ensuring it is stable- Verify calculations and concentrations of all reagents- Use female C57BL/6 mice aged 8-12 weeks- Acclimatize mice and minimize handling stress
High Mortality	- Excessive dose of Pertussis Toxin- Severe, uncontrolled disease progression	- Titrate the PTX dose to find the optimal concentration for your specific batch and lab conditions- Implement humane endpoints and provide supportive care (e.g., moistened food on the cage floor) for severely affected animals
Variability Between Experiments	- Inconsistent emulsion preparation- Variation in injection technique- Differences in reagent batches (especially PTX)	- Standardize the emulsification procedure- Ensure consistent subcutaneous injection technique- Test each new batch of PTX to determine its potency

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